![molecular formula C9H13NS B2954969 1-[4-(Methylthio)phenyl]ethanamine CAS No. 150012-25-2](/img/structure/B2954969.png)
1-[4-(Methylthio)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(Methylthio)phenyl]ethanamine” is a chemical compound with the molecular formula C9H13NS . It has a molecular weight of 167.27 . The compound is also known by its IUPAC name "(1R)-1-[4-(methylsulfanyl)phenyl]ethanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a methylthio group at the 4-position and an ethanamine group at the 1-position . The InChI code for this compound is 1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 .Scientific Research Applications
Catalysis and Synthesis
Compounds with structures similar to 1-[4-(Methylthio)phenyl]ethanamine have been studied for their catalytic properties and applications in synthesis. For instance, nickel(ii) complexes derived from related chiral synthons have shown moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones, albeit with low enantiomeric excess (ee%). Such studies highlight the potential of these compounds in facilitating chemical reactions, which is crucial for developing new synthetic methods and materials (Kumah et al., 2019).
Material Science
In material science, compounds structurally related to this compound have been utilized to direct the formation of inorganic-organic hybrid selenidostannate, showcasing the role of these compounds in fabricating materials with combined optical properties of organic and inorganic components. This demonstrates the importance of such chemical entities in the development of novel materials with potential applications in electronics and photonics (Liu et al., 2011).
Sensor Development
Further research has explored the use of molecules structurally similar to this compound in the development of selective sensors. For instance, compounds have been designed for the selective optical detection of Hg2+, highlighting the relevance of such molecules in environmental monitoring and safety, where detecting toxic metals is of paramount importance (Wanichacheva et al., 2009).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their antiamoebic activity, with some showing better activity than standard treatments. This points to the potential use of such molecules in developing new therapeutic agents, contributing to the battle against infectious diseases (Zaidi et al., 2015).
properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYGMCGRAMSGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

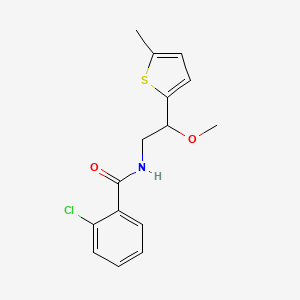
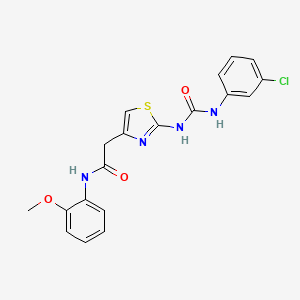
![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2954891.png)
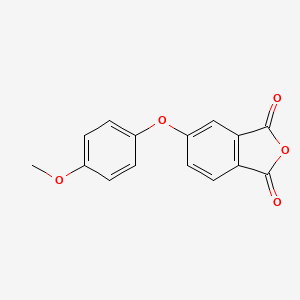
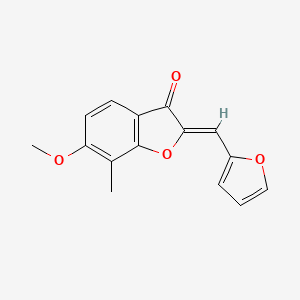
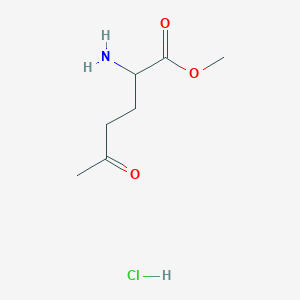
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)